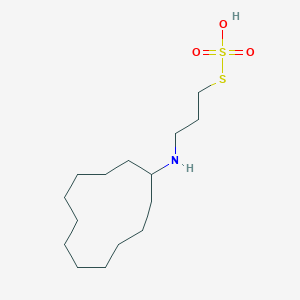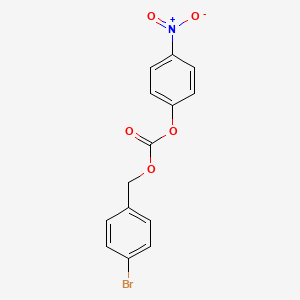
Chlorodimesitylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorobis(2,4,6-trimethylphenyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a chlorine atom and two 2,4,6-trimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorobis(2,4,6-trimethylphenyl)silane can be synthesized through the reaction of 2,4,6-trimethylphenylmagnesium bromide with silicon tetrachloride. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
2C9H11MgBr+SiCl4→(C9H11)2SiCl2+2MgBrCl
Industrial Production Methods
Industrial production of Chlorobis(2,4,6-trimethylphenyl)silane involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Chlorobis(2,4,6-trimethylphenyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into hydrosilanes.
Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like Grignard reagents or organolithium compounds.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Hydrosilanes.
Substitution: Various organosilicon compounds depending on the substituent introduced.
Scientific Research Applications
Chlorobis(2,4,6-trimethylphenyl)silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Chlorobis(2,4,6-trimethylphenyl)silane involves the interaction of the silicon atom with various substrates. The silicon atom can act as a Lewis acid, facilitating reactions with nucleophiles. The presence of the 2,4,6-trimethylphenyl groups provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
Similar Compounds
- Chlorodiphenylsilane
- Chlorotrimethylsilane
- Chlorotriethylsilane
Comparison
Chlorobis(2,4,6-trimethylphenyl)silane is unique due to the presence of the bulky 2,4,6-trimethylphenyl groups, which provide steric hindrance and influence its reactivity. In contrast, compounds like Chlorodiphenylsilane and Chlorotrimethylsilane have smaller substituents, resulting in different reactivity and applications. The steric effects of Chlorobis(2,4,6-trimethylphenyl)silane make it particularly useful in reactions where selectivity is crucial.
Properties
Molecular Formula |
C18H22ClSi |
|---|---|
Molecular Weight |
301.9 g/mol |
InChI |
InChI=1S/C18H22ClSi/c1-11-7-13(3)17(14(4)8-11)20(19)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3 |
InChI Key |
DTJZYFBEWWASOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[Si](C2=C(C=C(C=C2C)C)C)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


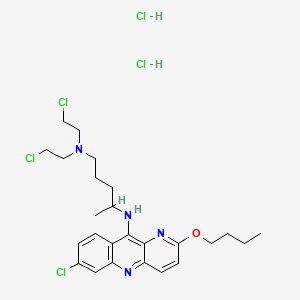

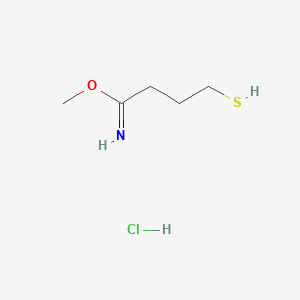
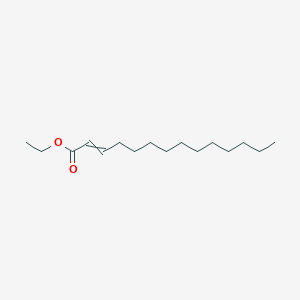

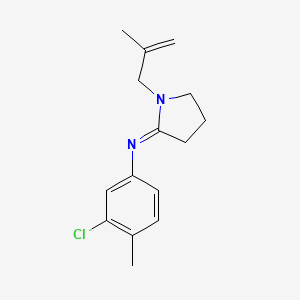
![4,7,8-triazatricyclo[6.4.0.02,6]dodeca-1,4,6,9,11-pentaene](/img/structure/B14662641.png)

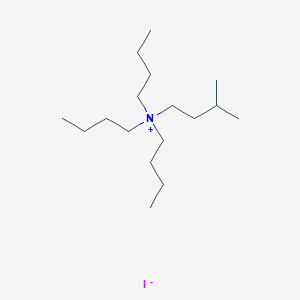
![2-[2-Hydroxy-4-(4-methylanilino)benzoyl]benzoic acid](/img/structure/B14662676.png)


